molecular formula C13H13NOS B8429006 2-(Benzylthio)-6-methoxypyridine

2-(Benzylthio)-6-methoxypyridine

Cat. No. B8429006
M. Wt: 231.32 g/mol
InChI Key: MGWJFVAHNBHSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-6-methoxypyridine is a useful research compound. Its molecular formula is C13H13NOS and its molecular weight is 231.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzylthio)-6-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylthio)-6-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

2-benzylsulfanyl-6-methoxypyridine

InChI

InChI=1S/C13H13NOS/c1-15-12-8-5-9-13(14-12)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

MGWJFVAHNBHSMP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC=C1)SCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Benzylthio)-6-fluoropyridine (199 mg) and 28% sodium methoxide methanol solution (2 mL) were stirred at 60° C. for 2 hr. The reaction mixture was concentrated under reduced pressure, water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the title compound as a yellow oil (yield 182 mg, 86%).
Quantity
199 mg
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.